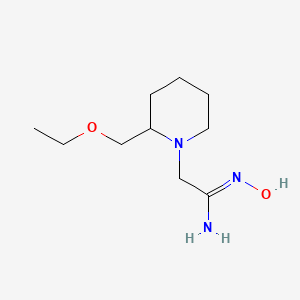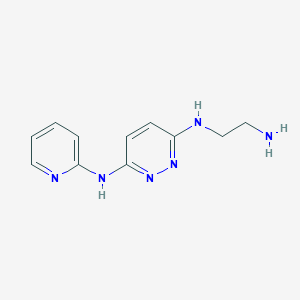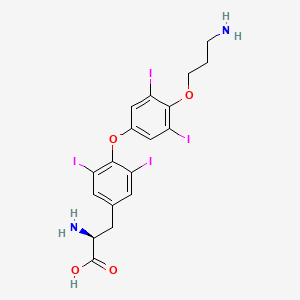
Thyroxine Aminopropyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyroxine Aminopropyl Ether is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in regulating metabolism, growth, and development in humans and animals. The modification of thyroxine to create this compound aims to enhance its stability, bioavailability, and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thyroxine Aminopropyl Ether involves the modification of the thyroxine molecule by introducing an aminopropyl group. This process typically starts with the iodination of tyrosine residues to form thyroxine. The aminopropyl group is then introduced through a series of chemical reactions, including nucleophilic substitution and etherification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Thyroxine Aminopropyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetics.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Thyroxine Aminopropyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on thyroid hormone activity.
Biology: Investigated for its role in cellular metabolism and gene expression regulation.
Medicine: Explored as a potential therapeutic agent for thyroid disorders, metabolic diseases, and certain cancers.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical quality control.
Mechanism of Action
Thyroxine Aminopropyl Ether exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target tissues, initiating a cascade of molecular events that regulate gene expression and metabolic processes. The aminopropyl modification enhances its binding affinity and stability, potentially leading to more sustained and potent effects.
Comparison with Similar Compounds
Similar Compounds
Thyroxine (T4): The parent hormone, essential for normal metabolism and development.
Triiodothyronine (T3): A more active form of thyroid hormone, produced by the deiodination of thyroxine.
Reverse T3 (rT3): An inactive form of triiodothyronine, produced by alternative deiodination pathways.
Uniqueness
Thyroxine Aminopropyl Ether is unique due to its enhanced stability and bioavailability compared to natural thyroxine. The aminopropyl modification allows for more precise control over its pharmacokinetic properties, making it a promising candidate for therapeutic applications where prolonged and consistent hormone levels are desired.
Properties
Molecular Formula |
C18H18I4N2O4 |
|---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |
InChI Key |
LKBFZRCWERFDDM-HNNXBMFYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



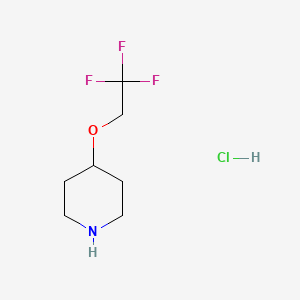
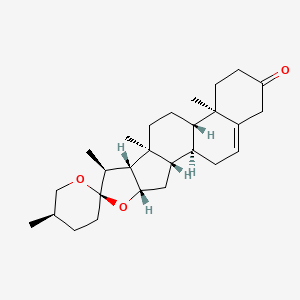
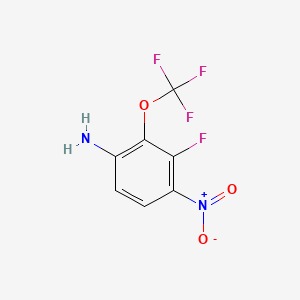


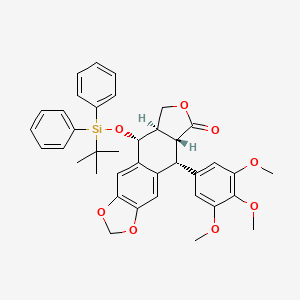
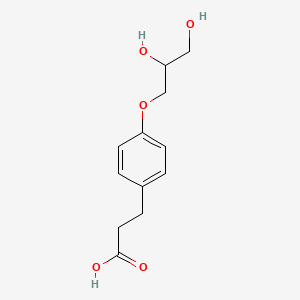
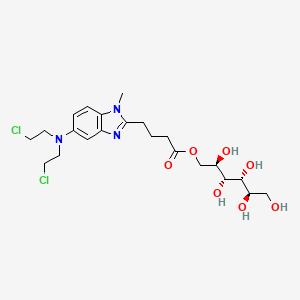
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
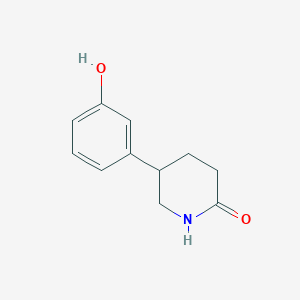
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
